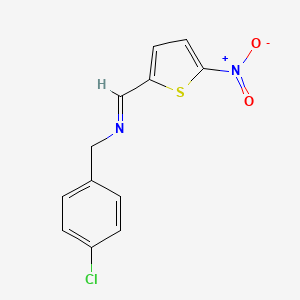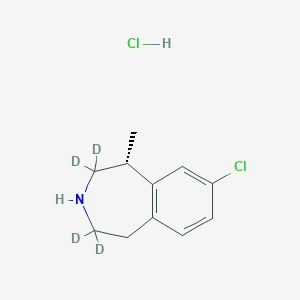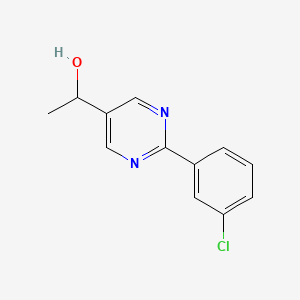![molecular formula C12H12F3NO4-2 B13846457 Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst with a very low content of precious metal .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The recovery of palladium species as Pd/Al2O3 at the end of the reaction is also a key aspect of the industrial process to ensure cost-effectiveness and sustainability .
化学反応の分析
Types of Reactions
3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reductive amination process yields the final amine product, while oxidation reactions can produce oxides or other oxygenated derivatives .
科学的研究の応用
3-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]propan-1-amine and its derivatives involves interaction with specific molecular targets. For example, Cinacalcet, a derivative of this compound, acts by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting parathyroid hormone secretion . This mechanism is crucial for its therapeutic effects in treating conditions related to calcium metabolism.
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group attached to a phenyl ring.
Sorafenib: A cancer treatment drug with a trifluoromethyl group in its structure.
Pexidartinib: A drug used for treating tenosynovial giant cell tumor, which also features a trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in drug design and materials science .
特性
分子式 |
C12H12F3NO4-2 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N.C2H2O4/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;3-1(4)2(5)6/h1,3,5,7H,2,4,6,14H2;(H,3,4)(H,5,6)/p-2 |
InChIキー |
ILWYOSZHPKMLLP-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN.C(=O)(C(=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


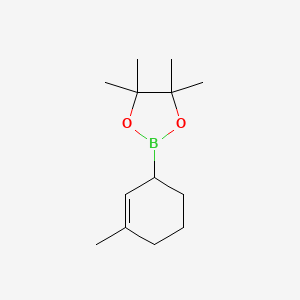
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
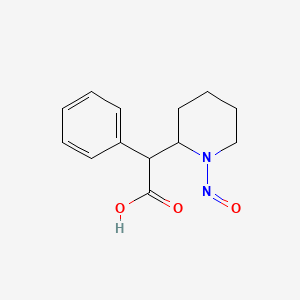
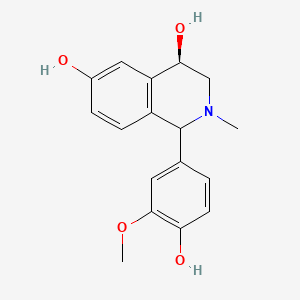
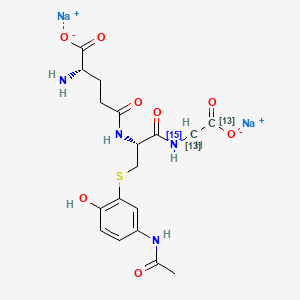
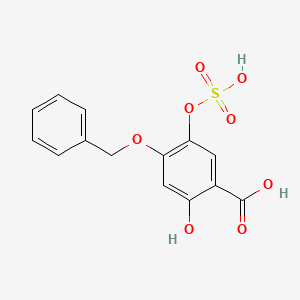

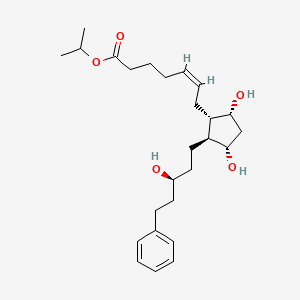
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
